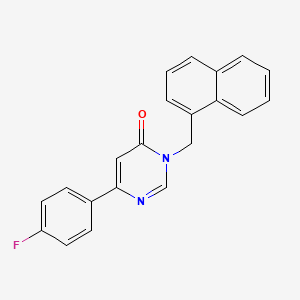![molecular formula C20H26ClNO2 B2525335 2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide CAS No. 400085-11-2](/img/structure/B2525335.png)
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C20H26ClNO2 and its molecular weight is 347.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthetic Organic Chemistry Based on N-Ar Axis : The study by Kondo and Murakami (2001) explores synthetic organic chemistry innovations, highlighting the development of chemoselective N-acylation reagents, including compounds with chlorophenyl groups similar to the structure of interest. Their research underscores the importance of N-Ar axis-based chemistry in creating molecules with high selectivity and potential pharmacological applications Kondo & Murakami, 2001.
Adamantylated Compounds : Shokova and Kovalev (2013) review the synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds. This research highlights the growing interest in incorporating adamantane structures into pharmaceuticals, suggesting potential research directions for compounds like 2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide Shokova & Kovalev, 2013.
Pharmacological Applications
Paeonol Derivatives : Wang et al. (2020) discuss the pharmacological activities of paeonol and its derivatives, focusing on their anti-inflammatory, analgesic, and antioxidant effects. While not directly related, the methodology for modifying and evaluating such compounds could inform research into the pharmacological potential of this compound Wang et al., 2020.
Environmental Impact and Degradation
Chlorinated Phenols in the Environment : Krijgsheld and Gen (1986) evaluate the impact of chlorophenols on the aquatic environment, a group to which the chlorophenyl component of the compound is related. Their findings on toxicity, persistence, and bioaccumulation offer insights into the environmental considerations for similar compounds Krijgsheld & Gen, 1986.
Degradation of Chlorinated Phenols : Gunawardana, Singhal, and Swedlund (2011) review the degradation of chlorophenols, including the effectiveness of zero valent iron and bimetallic systems in dechlorination. This research is relevant for understanding the environmental fate of chlorophenyl-containing compounds and potential remediation strategies Gunawardana, Singhal, & Swedlund, 2011.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c21-18-3-1-15(2-4-18)20(12-19(24)22-5-6-23)16-8-13-7-14(10-16)11-17(20)9-13/h1-4,13-14,16-17,23H,5-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOUTJBZNBTLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCO)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
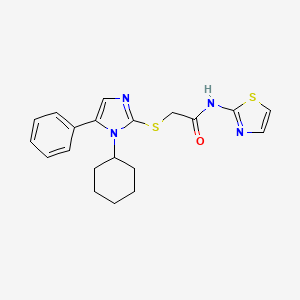
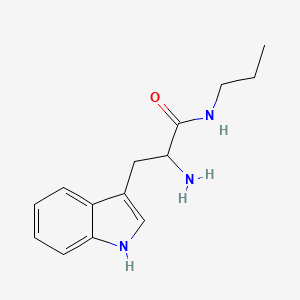
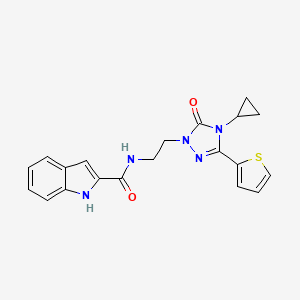

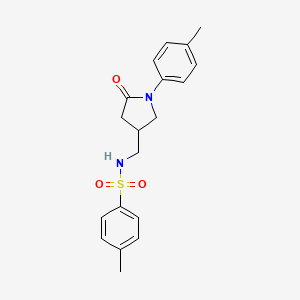

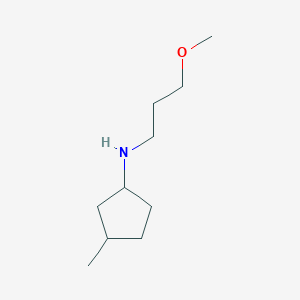
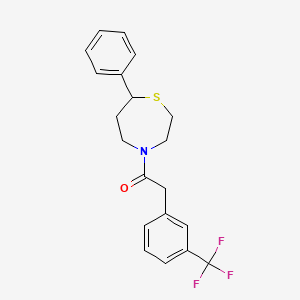

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)
